Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 2-position of the pyrrolidine ring and a benzyl ester moiety. This molecule is part of a class of synthetic intermediates used in medicinal chemistry, particularly in the development of selective inhibitors targeting neuronal nitric oxide synthase (nNOS) . Its structural design aims to enhance blood-brain barrier (BBB) penetration and bioavailability, critical for central nervous system (CNS)-targeted therapeutics .
Properties
IUPAC Name |
benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-12-15-10-7-11-20(15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSRSYBDLVSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids as starting materials. These protected amino acids are then subjected to coupling reactions with benzyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide are used to enhance amide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the formation of amide bonds and other chemical modifications. The specific pathways and molecular targets depend on the context of its use in research and synthesis .
Comparison with Similar Compounds
tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-(2-(3-fluorophenethylamino)-2-oxoethoxy)pyrrolidine-1-carboxylate (Compound 23)
- Key Differences: Incorporates a 3-fluorophenethylamino-2-oxoethoxy side chain at the pyrrolidine 4-position. Includes a 4-methylpyridin-2-yl group linked to the pyrrolidine 3-position.
- Synthesis : Prepared via amide coupling with 3-fluorophenethylamine, yielding 20% after purification .
- Physicochemical Data : ESMS m/z = 556 (M + H)+; NMR shifts indicate distinct aromatic (δ 128–116 ppm) and Boc-group (δ 81–28 ppm) signals .
tert-Butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-(2-(benzylamino)ethoxy)-pyrrolidine-1-carboxylate (Compound 25)
Benzyl (S)-3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate (CymitQuimica Compound)
- Key Differences: Positional isomer: The Boc-aminomethyl group is at the 3-position of pyrrolidine instead of 2.
- Applications: Marketed as a secondary amine for diverse synthetic applications, though its role in nNOS inhibition is unspecified .
Physicochemical and Spectroscopic Comparisons
- Analysis : The Boc group’s NMR signals (δ ~78–81 ppm) are consistent across analogs. Aromatic substituents (e.g., 3-fluorophenethyl in Compound 23) introduce distinct shifts, aiding structural verification.
Functional Implications
- Positional Isomerism : The CymitQuimica compound’s 3-substituted isomer may exhibit altered binding kinetics compared to the 2-substituted target molecule, underscoring the importance of regiochemistry in drug design .
Biological Activity
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate, with the CAS number 1260666-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Basic Information
Structure
The compound features a pyrrolidine ring, which is known for its versatile biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing stability and solubility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from similar pyrrolidine structures have demonstrated significant activity against various cancer cell lines:
- Leukemia and Breast Cancer : A study reported that compounds with similar structural motifs exhibited remarkable anticancer activity against leukemia and breast cancer cell lines, with non-cytotoxic profiles at effective concentrations .
Antibacterial and Antifungal Properties
The compound's derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies have shown effectiveness against several bacterial strains, both Gram-positive and Gram-negative, as well as certain fungal pathogens .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Its structural features allow it to modulate these pathways effectively.
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound. The evaluation focused on their anticancer properties using both in vitro and in vivo models. The most promising derivative showed a significant reduction in tumor size in xenograft models .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolidine-based compounds revealed that modifications at specific positions on the benzyl ring significantly affected biological activity. Compounds with certain substituents exhibited enhanced receptor affinity and improved anticancer efficacy .
Table 1: Summary of Biological Activity Studies
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MDA-MB-231 (Breast) | 10 | |
| Compound B | Antibacterial | E. coli | 5 | |
| Compound C | Antifungal | Candida albicans | 8 |
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity | Observations |
|---|---|---|
| Benzyl group | Increased potency | Enhanced interaction with target |
| Boc group | Improved stability | Reduced degradation in biological systems |
| Substituent at R1 | Variable potency | Depends on steric hindrance |
Q & A
Q. Basic
- TLC : Use silica gel plates with fluorescent indicator; visualize under UV (254 nm).
- HPLC : Employ a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
What derivatization strategies are feasible for modifying functional groups?
Advanced
The compound’s secondary amine and ester groups enable diverse modifications:
- Oxidation : Treat with H₂O₂/KMnO₄ to convert amines to nitro groups .
- Reduction : Use LiAlH₄ to reduce esters to alcohols .
- Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (NaHCO₃) .
How can late-stage functionalization avoid Boc-group deprotection?
Q. Advanced
- Protecting group compatibility : Use benzyl (Cbz) or Fmoc groups for orthogonal protection .
- Selective reagents : Employ Pd/C hydrogenation for Cbz removal without affecting Boc .
Monitor deprotection via IR spectroscopy (loss of Cbz carbonyl stretch at ~1700 cm⁻¹) .
What are the optimal storage conditions for long-term stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccant : Include silica gel packs to absorb moisture.
- Stability checks : Perform HPLC every 6 months to detect hydrolysis products .
What challenges arise during scale-up from milligram to gram quantities?
Q. Advanced
- Exotherm management : Use jacketed reactors with chilled water (−10°C) for large-scale coupling reactions .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
- Yield drop : Address via kinetic studies to identify rate-limiting steps (e.g., reagent addition rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
